3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a piperidine ring substituted with a fluorobenzenesulfonyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzenesulfonyl chloride, which is then reacted with N,N-dimethylpiperidine-1-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-fluorobenzenesulfonyl chloride
- 3-fluorobenzenesulfonyl chloride
- 4-methoxybenzenesulfonyl chloride
Uniqueness
3-(4-fluorobenzenesulfonyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to its combination of a piperidine ring with both a fluorobenzenesulfonyl group and a sulfonamide group. This structure imparts distinct chemical properties and potential biological activities that are not found in simpler sulfonyl or piperidine derivatives .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S2/c1-15(2)22(19,20)16-9-3-4-13(10-16)21(17,18)12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLILDRSEBPTUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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